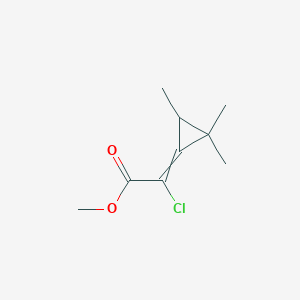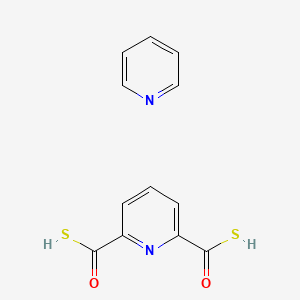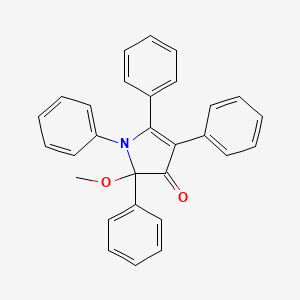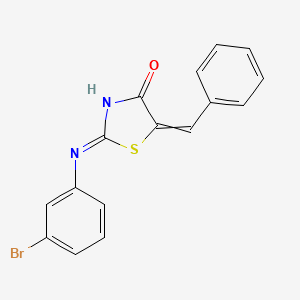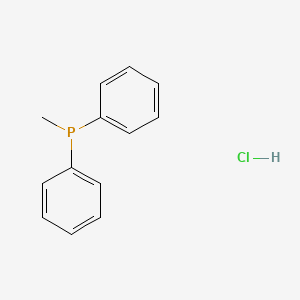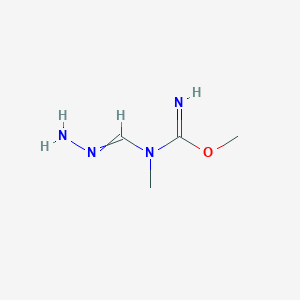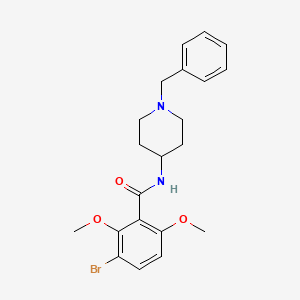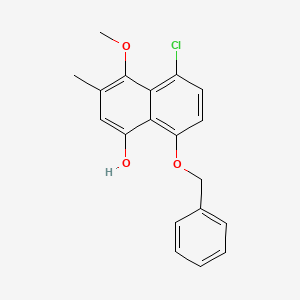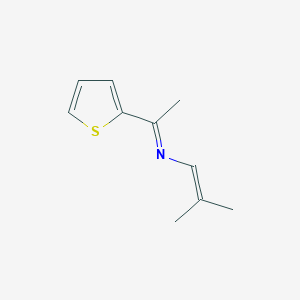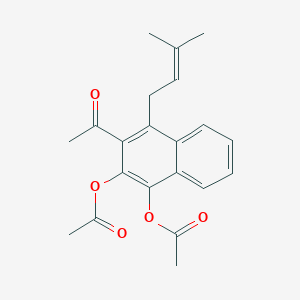
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate is a chemical compound with a complex structure that includes both naphthalene and acetate groups
Preparation Methods
The synthesis of 3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate typically involves multiple steps, including the acetylation of naphthalene derivatives and the introduction of the 3-methylbut-2-en-1-yl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is ongoing to explore its potential medicinal properties, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate can be compared with other similar compounds, such as:
(5S)-3-acetyl-4-hydroxy-5-{[4-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}-1,5-dihydro-2H-pyrrol-2-one: This compound shares some structural similarities but has different functional groups and properties.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Another compound with a similar side chain but different core structure. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
CAS No. |
89510-53-2 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[3-acetyl-2-acetyloxy-4-(3-methylbut-2-enyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C21H22O5/c1-12(2)10-11-17-16-8-6-7-9-18(16)20(25-14(4)23)21(26-15(5)24)19(17)13(3)22/h6-10H,11H2,1-5H3 |
InChI Key |
OXSLJWFBUDUUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
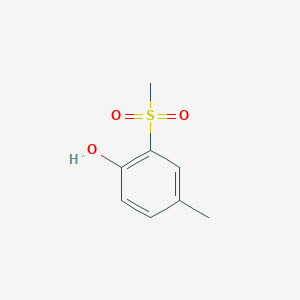
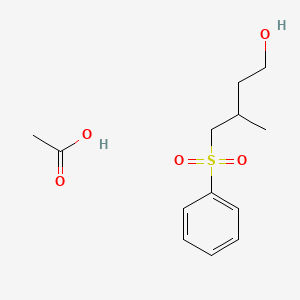
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
